Structural properties and molecular weight of N-Trityl-D-homoserine lactone
Structural properties and molecular weight of N-Trityl-D-homoserine lactone
An In-Depth Technical Guide to N-Trityl-D-homoserine lactone
Abstract
This technical guide provides a comprehensive overview of N-Trityl-D-homoserine lactone, a critical intermediate in synthetic organic chemistry and drug development. The document delves into its core structural properties, precise molecular weight, and detailed methodologies for its synthesis and purification. Furthermore, it outlines rigorous analytical techniques for structural validation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers. It also explores the compound's significant applications, particularly in the synthesis of modulators for bacterial quorum sensing systems. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.
Introduction: A Key Intermediate in Chemical Biology
N-acyl homoserine lactones (AHLs) are a pivotal class of signaling molecules employed by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2][3][4] This communication system orchestrates collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[4][5] The central role of QS in bacterial pathogenicity has made it an attractive target for the development of novel anti-infective agents that disarm rather than kill bacteria, thereby potentially reducing the selective pressure for antibiotic resistance.[6][7]
The synthesis of diverse AHL analogs to probe and inhibit QS systems is a cornerstone of this research. N-Trityl-D-homoserine lactone serves as a crucial, stereochemically defined building block in this endeavor. The bulky trityl (triphenylmethyl) group provides robust protection for the secondary amine of the D-homoserine lactone core, allowing for selective modification at other positions or for controlled deprotection and subsequent N-acylation. Its D-configuration offers a stereochemical alternative to the more common L-isomers found in nature, enabling the exploration of stereospecific interactions within bacterial receptor proteins. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile synthetic intermediate.
Molecular Structure and Physicochemical Properties
The structure of N-Trityl-D-homoserine lactone is defined by three key features: a five-membered γ-lactone ring, a chiral center with D-configuration at the α-carbon (C2), and a bulky triphenylmethyl (trityl) protecting group on the nitrogen atom.
Caption: Molecular structure of N-Trityl-D-homoserine lactone.
The trityl group's steric hindrance is a key feature, preventing unwanted reactions at the nitrogen atom. This allows chemists to perform reactions on other parts of a larger molecule before selectively removing the trityl group under acidic conditions to reveal the amine for further functionalization.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | (3R)-3-(tritylamino)oxolan-2-one | - |
| CAS Number | 299417-08-6 | [8] |
| Molecular Formula | C₂₃H₂₁NO₂ | [8] |
| Molecular Weight | 355.42 g/mol | Calculated |
| Appearance | White to off-white solid | [9] |
| Melting Point | ~161 °C (for L-enantiomer) | [9] |
| Solubility | Soluble in THF, Ethyl Acetate, Dichloromethane | [9] |
Synthesis and Purification Workflow
The synthesis of N-Trityl-D-homoserine lactone is typically achieved through a two-step process starting from D-homoserine. The first step involves the protection of the amino group using trityl chloride, followed by an acid-catalyzed intramolecular cyclization (lactonization).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. vliz.be [vliz.be]
- 4. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. mdpi.com [mdpi.com]
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